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Compound of Interest

Compound Name:
2-(1-(Furan-3-carbonyl)piperidin-4-

yl)acetic acid

CAS No.: 1498235-76-9

Cat. No.: B1492979 Get Quote

Executive Summary
This technical guide analyzes the medicinal chemistry, pharmacological applications, and

synthetic strategies for bioactive molecules integrating furan and piperidine pharmacophores.

[1] While furan rings offer unique electronic properties and compact aromaticity, and piperidine

rings provide essential solubility and hydrogen-bonding capabilities, their combination

represents a focused area of lead optimization in oncology, neurodegeneration, and

antimicrobial research.

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Part 1: Pharmacophore Analysis & Synergistic Logic
The integration of furan and piperidine moieties is rarely coincidental; it typically addresses

specific binding or pharmacokinetic challenges.

The Furan Scaffold[3]
Role: Acts as a bioisostere for phenyl or thiophene rings. It is electron-rich (π-excessive),

allowing for specific π-π stacking interactions and hydrogen bonding (via the oxygen lone

pair) in the active site.
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Liability: The furan ring is a "structural alert" in drug discovery. Metabolic oxidation by

CYP450 (specifically CYP2E1) can generate reactive cis-enedione intermediates, leading to

hepatotoxicity.

Mitigation: Substitution at the C2 and C5 positions blocks metabolic hotspots, significantly

improving safety profiles.

The Piperidine Scaffold[4][5]
Role: A ubiquitous "privileged structure" in FDA-approved drugs (e.g., Donepezil, Fentanyl).

It often serves as a basic center (pKa ~10-11), enhancing aqueous solubility and lysosomal

trapping.

Binding: The chair conformation allows the nitrogen lone pair to participate in directional

hydrogen bonding, often serving as a critical anchor in GPCR and kinase active sites.

Synergistic Architecture
Combining these two creates a "dumbbell" or "linker-head" topology:

Lipophilic Domain (Furan): Penetrates hydrophobic pockets.

Hydrophilic/Basic Domain (Piperidine): Solubilizes the molecule and interacts with acidic

residues (e.g., Asp, Glu) in the target protein.

Diagram 1: Pharmacophore Logic & SAR
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Caption: Structural logic of Furan-Piperidine hybrids. The furan provides aromatic interactions,

while the piperidine ensures solubility and ionic anchoring.

Part 2: Therapeutic Case Studies
Oncology: Akt1 Kinase Inhibitors
Recent studies have identified furan-pyrazole-piperidine hybrids as potent inhibitors of Akt1, a

kinase upregulated in ovarian and colon cancers.

Mechanism: The piperidine moiety occupies the solvent-exposed region of the ATP-binding

pocket, forming salt bridges. The furan ring, linked via a pyrazole core, penetrates the

hydrophobic back-pocket.

Data:

IC50 (Akt1): < 100 nM for optimized leads.

Selectivity: High selectivity over Akt2/Akt3 due to the specific steric fit of the furan ring.

Neurodegeneration: AChE Inhibitors (Alzheimer's)
Multi-target directed ligands (MTDLs) often combine a furan (mimicking the indanone of

Donepezil) with a piperidine.

Mechanism: Dual binding to the Acetylcholinesterase (AChE) enzyme.

Catalytic Anionic Site (CAS): Bound by the piperidine nitrogen (protonated at physiological

pH).

Peripheral Anionic Site (PAS): Bound by the furan moiety via π-π stacking with Trp286.

Antimicrobial: ST2 Inhibitors & Antibacterials
Derivatives of 1-(furan-2-ylmethyl)piperidin-4-amine have shown efficacy against MRSA and in

disrupting IL-33/ST2 signaling (anti-inflammatory).

Synthesis Note: These are typically accessible via a one-step reductive amination of furfural

and 4-aminopiperidine.
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Part 3: Metabolic Liability & Safety (E-E-A-T)
A critical aspect of working with furan-containing molecules is the potential for bioactivation.

The Toxicity Pathway:

Oxidation: CYP450 (mainly CYP2E1) oxidizes the furan ring.

Intermediate: Formation of an unstable epoxide or cis-enedione (butene-1,4-dial).

Adduct Formation: The enedione is a potent Michael acceptor that alkylates DNA and

proteins (hepatotoxicity).

Design Strategy for Safety:

Block Metabolic Sites: Substitute the C2 and C5 positions of the furan ring.

Electron Withdrawal: Attach electron-withdrawing groups (EWG) to the furan to reduce

electron density and susceptibility to oxidation.

Bioisostere Swap: If toxicity is unmanageable, replace furan with tetrahydrofuran (THF) (as

seen in Alfuzosin and Terazosin).

Diagram 2: Metabolic Activation vs. Stabilization
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Caption: The metabolic activation pathway of furan leading to toxicity, and the medicinal

chemistry strategy (substitution) to prevent it.

Part 4: Synthetic Protocol
Protocol: Reductive Amination for Furan-Piperidine Linkage. This is the most robust method for

creating the 1-(furan-2-ylmethyl)piperidine scaffold.

Materials
Amine: Piperidine derivative (1.0 equiv).
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Aldehyde: Furfural or 5-substituted-2-furaldehyde (1.0 equiv).

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Catalyst: Acetic Acid (AcOH) (catalytic, optional).

Step-by-Step Methodology
Imine Formation:

In a round-bottom flask, dissolve the piperidine derivative (e.g., 4-boc-aminopiperidine)

and furfural in DCE (0.1 M concentration).

Add catalytic AcOH (1-2 drops) if the reaction is sluggish.

Stir at room temperature for 1–2 hours under nitrogen atmosphere. Monitor by TLC for the

disappearance of the aldehyde.

Reduction:

Cool the mixture to 0°C.

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is

preferred over NaBH4 for its selectivity (won't reduce the aldehyde/ketone before imine

formation).

Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

Workup:

Quench with saturated aqueous NaHCO3 solution.

Extract with Dichloromethane (DCM) (3x).

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Purification:
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Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Note: Furan rings can be acid-sensitive; avoid highly acidic silica or prolonged exposure to

acidic mobile phases.

Diagram 3: Synthetic Workflow (Reductive Amination)
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Caption: One-pot reductive amination workflow for synthesizing furan-piperidine scaffolds.

Part 5: Quantitative Data Summary
Compound Class Target

Key Potency Data
(IC50)

Structural Feature

Furan-Pyrazole-

Piperidine
Akt1 Kinase (Cancer) 0.08 µM (Lead Cmpd)

Furan fits hydrophobic

pocket; Piperidine

binds Asp292.

Furan-Piperidine

Hybrid
AChE (Alzheimer's) 0.12 µM

Dual binding site

(CAS + PAS)

inhibition.

Nitrofurantoin Bacterial DNA MIC: 32 µg/mL

Note: Contains Furan

+ Hydantoin (classic

control).

Lapatinib EGFR/HER2 10.8 nM

Note: Furan +

Quinazoline + Amine

tail (structural analog).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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